Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate
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Overview
Description
Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate typically involves the formation of the imidazo[1,2-a]pyrimidine core followed by the introduction of the benzyl carbamate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with benzyl isocyanate can yield the desired product under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the substitution pattern.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological activities.
Pyrimido[1,2-a]benzimidazole: Another related compound with a fused ring system, known for its pharmacological properties.
Uniqueness
Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of the benzyl carbamate group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C20H16N4O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
benzyl N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate |
InChI |
InChI=1S/C20H16N4O2/c25-20(26-14-15-8-3-1-4-9-15)23-18-17(16-10-5-2-6-11-16)22-19-21-12-7-13-24(18)19/h1-13H,14H2,(H,23,25) |
InChI Key |
ANXCPDCAHALBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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